7-O-Desmethyl terazosin is a chemical compound recognized as an intermediate in the synthesis of various quinazoline derivatives. It is particularly significant in pharmacological research due to its role in studying alpha-1 adrenergic antagonists, which are crucial for managing conditions such as hypertension and benign prostatic hyperplasia. The compound is classified under the category of pharmaceutical intermediates and is associated with therapeutic applications involving receptor interactions and cellular processes .
Methods of Synthesis:
The synthesis of 7-O-Desmethyl terazosin primarily involves the demethylation of terazosin. This can be achieved using several methods, including:
Technical Details:
The reaction conditions for demethylation often require specific temperatures and solvents to optimize yield and minimize by-products. The choice of demethylating agent can significantly influence the efficiency and selectivity of the reaction.
Structure:
7-O-Desmethyl terazosin is a derivative of terazosin, characterized by the absence of a methoxy group at the 7-position on the quinazoline ring. Its molecular formula is C19H22N4O4, with a molecular weight of approximately 366.41 g/mol.
Data:
The compound features a quinazoline core structure, which is pivotal for its biological activity. The absence of the methoxy group alters its interaction with biological targets compared to its parent compound, terazosin .
Reactions:
7-O-Desmethyl terazosin can undergo various chemical reactions, including:
Technical Details:
Each reaction type involves specific reagents, conditions, and mechanisms that dictate the outcome and efficiency of the transformations.
7-O-Desmethyl terazosin functions primarily as an alpha-1 adrenergic receptor antagonist. By selectively blocking these receptors, it induces relaxation of smooth muscle in blood vessels and the prostate gland. This action results in lowered blood pressure and improved urinary flow, making it beneficial for treating conditions like hypertension and benign prostatic hyperplasia. The mechanism involves inhibiting adrenaline's action on these receptors, which is crucial for managing related symptoms .
Physical Properties:
Chemical Properties:
Relevant Data:
The melting point, boiling point, and other specific physical constants are essential for determining appropriate handling and storage conditions.
7-O-Desmethyl terazosin has several scientific uses:
7-O-Desmethyl terazosin (chemical name: 1-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)-4-[[(2RS)-tetrahydrofuran-2-yl]carbonyl]piperazine) is a defined metabolite of the alpha-blocker terazosin. The compound has the molecular formula C₁₈H₂₃N₅O₄ and a molecular weight of 373.41 g/mol [1] [8]. Its core structure retains the quinazoline ring system of the parent compound but features a critical modification at position 7, where a methoxy group (–OCH₃) is replaced by a hydroxyl group (–OH). This demethylation creates a potential site for hydrogen bonding and significantly alters the molecule's electronic distribution [8].
The CAS registry number 105356-90-9 specifically identifies the 7-O-desmethyl isomer, distinguishing it from other terazosin metabolites like 6-O-desmethyl terazosin (CAS 105356-89-6) and 7-O-methyl terazosin [3] [8]. Stereochemically, the molecule contains a single chiral center at the tetrahydrofuran-2-yl carbonyl moiety, existing as a racemic mixture [(2RS)-configuration] in its standard reference material form. This racemic character may influence its biological interactions, as evidenced by differential binding in receptor assays [8].
Table 1: Fundamental Molecular Descriptors of 7-O-Desmethyl Terazosin
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₈H₂₃N₅O₄ | PubChem [1] |
Molecular Weight | 373.41 g/mol | AllMPus [8] |
CAS Registry Number | 105356-90-9 | AllMPus [8] |
IUPAC Name | 1-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)-4-[[(2RS)-tetrahydrofuran-2-yl]carbonyl]piperazine | AllMPus [8] |
Chiral Centers | 1 (racemic) | Analyticachemie [7] |
X-ray diffraction analysis of the closely related terazosin hydrochloride dihydrate (CAS 70024-40-7) reveals a monoclinic crystal system with hydrogen-bonding networks involving water molecules [7]. While direct crystallographic data for 7-O-desmethyl terazosin is limited, its phenolic hydroxyl group likely enhances hydrogen-bonding capacity compared to the parent compound, influencing solid-state stability and solvation behavior. The compound is typically supplied as a white to off-white powder with a melting point range of 284–286°C when in hydrochloride salt forms [7].
Structurally, 7-O-desmethyl terazosin differs from terazosin (C₁₉H₂₅N₅O₄) through the absence of a single methyl group at the 7-position oxygen atom on the quinazoline ring. This modification reduces its molecular weight by 14 Da (terazosin MW: 387.43 g/mol) and introduces a polar phenolic group where terazosin possesses a methoxy functionality [3] [8]. The table below highlights key structural differences:
Table 2: Structural Comparison Between Terazosin and 7-O-Desmethyl Terazosin
Structural Feature | Terazosin | 7-O-Desmethyl Terazosin | Biological Implication |
---|---|---|---|
C7 substituent | –OCH₃ (methoxy) | –OH (phenolic hydroxyl) | Enhanced hydrogen bonding capacity [8] |
Molecular formula | C₁₉H₂₅N₅O₄ | C₁₈H₂₃N₅O₄ | Altered lipophilicity |
logP (calculated) | ~1.8 | ~1.4 | Increased hydrophilicity of metabolite |
Known metabolites | Parent compound | Phase I demethylation product | Pharmacologically active [2] |
Metabolically, this compound arises via cytochrome P450-mediated O-demethylation, primarily involving hepatic enzymes. The transformation represents a major Phase I metabolic pathway for terazosin, alongside other metabolites like 6-O-desmethyl terazosin and piperazine derivatives [3]. Pharmacologically, this structural change preserves the molecule's ability to interact with α1-adrenoceptor subtypes while modifying its binding kinetics. Radioreceptor assays demonstrate that 7-O-desmethyl terazosin contributes significantly to the prolonged receptor binding observed ex vivo despite declining parent drug concentrations. Specifically, it maintains binding activity at α1A- and α1D-adrenoceptors at 23.5 hours post-terazosin administration, explaining the discordance between HPLC-measured terazosin levels and receptor blockade duration [2].
The introduction of a phenolic hydroxyl group profoundly influences the solubility profile of 7-O-desmethyl terazosin relative to its parent compound. Experimental data indicate solubility in polar organic solvents including methanol and DMSO, with limited aqueous solubility at physiological pH [8]. The compound's ionizable groups (piperazine nitrogen pKa ~7.1; phenolic hydroxyl pKa ~10.2) confer pH-dependent solubility characteristics, showing improved dissolution in acidic environments where protonation occurs [7] [8].
Stability assessments reveal that 7-O-desmethyl terazosin requires storage at 2-8°C for long-term preservation, indicating sensitivity to thermal degradation. In solution state, it demonstrates susceptibility to oxidative processes at the phenolic moiety, necessitating inert atmosphere handling during analytical procedures. The crystalline form exhibits greater stability, with the hydrochloride salt form showing negligible decomposition under controlled humidity conditions (30-60% RH) [7] [8].
Table 3: Experimental Physicochemical Parameters
Property | Conditions/Value | Analytical Method |
---|---|---|
Solubility in DMSO | >10 mg/mL | Equilibrium solubility [8] |
Solubility in methanol | ~5 mg/mL | Equilibrium solubility [8] |
Aqueous solubility (pH 7.4) | <0.1 mg/mL | Shake-flask method [8] |
Storage stability | Stable 24 months at 2-8°C | Long-term stability study [8] |
Thermal stability | Decomposition >220°C | Thermogravimetric analysis [7] |
Reactivity analysis suggests the phenolic hydroxyl group can undergo phase II conjugation reactions (glucuronidation/sulfation) in vivo, while the quinazoline amino group remains susceptible to electrophilic attack. The tetrahydrofuran carbonyl exhibits typical amide reactivity, though steric hindrance limits its susceptibility to nucleophiles under physiological conditions. These properties necessitate careful handling during chemical synthesis and purification to avoid artefact formation [7].
Computational approaches provide molecular-level insights into the binding interactions of 7-O-desmethyl terazosin with biological targets. Molecular docking simulations with α1-adrenoceptor subtypes reveal that the loss of the 7-methoxy group and gain of a hydroxyl moiety creates an additional hydrogen bond donor capable of interacting with Thr194 on transmembrane helix 5 (TM5) of the α1A-adrenoceptor. This interaction partially compensates for the lost hydrophobic contact with Val108 that the parent compound's methoxy group engages [2] [3].
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level demonstrate redistribution of electron density in the quinazoline ring system. The highest occupied molecular orbital (HOMO) localizes over the 7-hydroxy-6-methoxyquinazoline system, while the lowest unoccupied molecular orbital (LUMO) concentrates on the tetrahydrofuran carbonyl group. This electronic polarization may facilitate charge-transfer interactions during receptor binding [2].
Binding free energy calculations (MM-GBSA) indicate approximately 1.8 kcal/mol lower binding energy for 7-O-desmethyl terazosin compared to terazosin at α1D-adrenoceptors, correlating with experimental observations of prolonged receptor occupancy. This enhanced binding arises primarily from improved electrostatic complementarity due to the phenolic hydroxyl group's interaction with Glu309 in the α1D subtype's extracellular loop 2 [2] [3].
Table 4: Computational Binding Parameters for α1-Adrenoceptor Subtypes
Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
---|---|---|---|
Docking score (kcal/mol) | -9.2 ± 0.3 | -7.1 ± 0.4 | -9.5 ± 0.2 |
Hydrogen bonds formed | 3 | 2 | 4 |
Key interacting residues | Thr194, Asp106, Tyr185 | Asp125, Ser188 | Glu309, Asp97, Tyr348 |
ΔG binding (MM-GBSA) | -42.7 ± 2.1 kcal/mol | -38.9 ± 1.8 kcal/mol | -45.3 ± 2.0 kcal/mol |
Molecular dynamics simulations (50 ns) in hydrated lipid bilayers demonstrate increased stability of the 7-O-desmethyl terazosin-α1D complex compared to terazosin, with root mean square deviation (RMSD) values stabilizing below 1.8Å after 15 ns. The phenolic hydroxyl group maintains stable hydrogen bonding (occupancy >85%) throughout the simulation, supporting the radioreceptor assay findings of sustained receptor binding [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9